molecular formula C16H20N2 B4924216 N-(4-tert-butylbenzyl)-2-pyridinamine

N-(4-tert-butylbenzyl)-2-pyridinamine

Cat. No. B4924216
M. Wt: 240.34 g/mol
InChI Key: VFEFYXBQVSYDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-butylbenzyl)-2-pyridinamine, also known as TBBPA, is a widely used flame retardant in the electronics industry. It is used in printed circuit boards, plastic casings, and other electronic components to prevent fire hazards. However, TBBPA has been a topic of concern due to its potential adverse effects on human health and the environment.

Mechanism of Action

N-(4-tert-butylbenzyl)-2-pyridinamine acts as a flame retardant by interrupting the combustion process. It does this by releasing bromine radicals when exposed to heat or flame, which react with the free radicals produced during combustion. This reaction prevents the formation of highly reactive intermediates and reduces the rate of combustion.
Biochemical and Physiological Effects:
N-(4-tert-butylbenzyl)-2-pyridinamine has been shown to have adverse effects on the endocrine system, liver, and thyroid gland in animal studies. It has been found to disrupt the thyroid hormone system, which plays a critical role in the development and function of the brain, heart, and other organs. N-(4-tert-butylbenzyl)-2-pyridinamine has also been shown to affect the metabolism of fatty acids and glucose in the liver, leading to insulin resistance and other metabolic disorders.

Advantages and Limitations for Lab Experiments

N-(4-tert-butylbenzyl)-2-pyridinamine is widely used as a flame retardant in the electronics industry, making it readily available for research purposes. However, its potential adverse effects on human health and the environment should be taken into consideration when using it in lab experiments. N-(4-tert-butylbenzyl)-2-pyridinamine is also highly persistent and can accumulate in living organisms, making it difficult to control exposure and interpret results.

Future Directions

Future research should focus on developing safer alternatives to N-(4-tert-butylbenzyl)-2-pyridinamine that can provide effective flame retardancy without the potential adverse effects on human health and the environment. Additionally, more studies are needed to understand the mechanisms of N-(4-tert-butylbenzyl)-2-pyridinamine toxicity and its effects on various organ systems. The development of sensitive and specific biomarkers for N-(4-tert-butylbenzyl)-2-pyridinamine exposure can also aid in the assessment of its potential health effects. Finally, more research is needed to understand the fate and transport of N-(4-tert-butylbenzyl)-2-pyridinamine in the environment, including its potential for bioaccumulation and biomagnification in food chains.

Synthesis Methods

N-(4-tert-butylbenzyl)-2-pyridinamine is synthesized by reacting 4-tert-butylbenzyl chloride with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide. The product is then purified by recrystallization to obtain pure N-(4-tert-butylbenzyl)-2-pyridinamine.

Scientific Research Applications

N-(4-tert-butylbenzyl)-2-pyridinamine has been extensively studied for its potential adverse effects on human health and the environment. It has been shown to be persistent in the environment and can accumulate in living organisms, including humans. N-(4-tert-butylbenzyl)-2-pyridinamine has been found in human breast milk, blood, and urine, indicating exposure through various sources.

properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-16(2,3)14-9-7-13(8-10-14)12-18-15-6-4-5-11-17-15/h4-11H,12H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEFYXBQVSYDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butylbenzyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.